2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Overview
Description
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide (2-BPMA) is an organic compound belonging to the class of amides. It is an important chemical intermediate used in the synthesis of various organic compounds, particularly those with pharmaceutical and agrochemical applications. It is a white crystalline solid with a molecular weight of 294.2 g/mol and a melting point of 62-64 °C. 2-BPMA is widely used in the synthesis of a variety of organic compounds, including drugs, agrochemicals, and fragrances.
Scientific Research Applications
Antimicrobial Agent Development
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both bacterial (Gram-positive and Gram-negative) and fungal species. The derivatives’ molecular structures, confirmed by physicochemical properties and spectroanalytical data, suggest that they could be used to treat microbial infections with novel modes of action, addressing the issue of microbial resistance .
Anticancer Activity
Research has indicated that certain derivatives of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide exhibit significant antiproliferative properties, particularly against oestrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7). This suggests a potential application in developing chemotherapeutic agents for cancer treatment, especially breast cancer .
Molecular Docking Studies
Molecular docking studies of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives have been carried out to understand their binding modes with receptors. These studies are crucial for rational drug design, as they help predict the efficacy of these compounds as lead compounds in drug development .
Pharmacological Research
The pharmacological activities of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives are being explored to combat drug resistance in pathogens and cancerous cells. This research is vital for the discovery and development of new molecules that can serve as effective and selective chemotherapeutic agents .
ADME Profile Analysis
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives have been studied through molecular docking. Understanding the ADME profile is essential for predicting the safety and efficacy of these compounds as potential drugs .
Heterocyclic Compound Synthesis
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide: is part of a broader class of heterocyclic compounds that are of special interest due to their sulfur and nitrogen atoms. These compounds are synthesized for various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
properties
IUPAC Name |
2-(4-bromophenyl)-N-methoxy-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXYGVKKXCAIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596750 | |
Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
CAS RN |
149652-50-6 | |
Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.